Telocinobufagin

Chinese Name
远华蟾毒精
English Name
Telocinobufagin
标识符
CAS No.
472-26-4
Molecular Formula
C24H34O5
Molecular Weight
402.5310
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
402.5310
druglikeness.valid
TPSA
TPSA
90.9000
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
2.5404
druglikeness.valid
LogD
LogD
2.5404
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.0126
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
6.3281
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
84.6399
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
3.0291
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.5611
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
否
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
细菌感染
Bacterial Infection
Corresponding Targets:
心力衰竭
Heart Failure
Corresponding Targets:
抗肿瘤
Antitumor
Corresponding Targets:
急性疼痛
Acute Pain
Corresponding Targets:
肾脏纤维化
Renal Fibrosis
Corresponding Targets:
Plant Sources
相关化合物

Kushenol L
Kushenol L
CAS号:101236-50-4
分子式:C25H28O7
分子量:440.4920

Dorsmanin A
Dorsmanin A
CAS号:162229-27-8
分子式:C20H20O4
分子量:324.3760

山柰酚-7-O-α-L-鼠李糖苷
Kaempferol 7-O-rhamnoside
CAS号:20196-89-8
分子式:C21H20O10
分子量:432.3810

1-(4-Methoxycinnamoyl)pyrrole
1-(4-Methoxycinnamoyl)pyrrole
CAS号:736140-70-8
分子式:C14H13NO2
分子量:227.2630

Isodorsmanin A
Isodorsmanin A
CAS号:118266-99-2
分子式:C20H20O4
分子量:324.3760

Methyl 3-(4-methoxyphenyl)propanoate
Methyl 3-(4-methoxyphenyl)propanoate
CAS号:15823-04-8
分子式:C11H14O3
分子量:194.2300